molecular formula C14H12BrN3S B12012076 2-bromobenzaldehyde N-phenylthiosemicarbazone CAS No. 301809-24-5

2-bromobenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B12012076
CAS No.: 301809-24-5
M. Wt: 334.24 g/mol
InChI Key: OZKIYDAUXKPCPR-MHWRWJLKSA-N
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Preparation Methods

The synthesis of 2-bromobenzaldehyde N-phenylthiosemicarbazone typically involves the condensation of 2-bromobenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction can be represented as follows:

2-Bromobenzaldehyde+N-phenylthiosemicarbazide2-Bromobenzaldehyde N-phenylthiosemicarbazone\text{2-Bromobenzaldehyde} + \text{N-phenylthiosemicarbazide} \rightarrow \text{this compound} 2-Bromobenzaldehyde+N-phenylthiosemicarbazide→2-Bromobenzaldehyde N-phenylthiosemicarbazone

Chemical Reactions Analysis

2-Bromobenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Mechanism of Action

The mechanism of action of 2-bromobenzaldehyde N-phenylthiosemicarbazone involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes, leading to inhibition of their activity. The compound can also interact with cellular components, leading to oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

2-Bromobenzaldehyde N-phenylthiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

  • 2-Bromobenzaldehyde N-ethylthiosemicarbazone
  • 2-Bromobenzaldehyde N-cyclohexylthiosemicarbazone
  • 2-Thiophenecarbaldehyde N-phenylthiosemicarbazone
  • 2-Ethoxybenzaldehyde N-phenylthiosemicarbazone
  • 2-Methoxybenzaldehyde N-phenylthiosemicarbazone

These compounds share similar chelating properties but differ in their substituents, which can affect their biological activities and chemical reactivity .

Properties

CAS No.

301809-24-5

Molecular Formula

C14H12BrN3S

Molecular Weight

334.24 g/mol

IUPAC Name

1-[(E)-(2-bromophenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H12BrN3S/c15-13-9-5-4-6-11(13)10-16-18-14(19)17-12-7-2-1-3-8-12/h1-10H,(H2,17,18,19)/b16-10+

InChI Key

OZKIYDAUXKPCPR-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2Br

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2Br

Origin of Product

United States

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